molecular formula C11H13Cl2N B11740380 1-(3,4-Dichlorophenyl)cyclopentanamine

1-(3,4-Dichlorophenyl)cyclopentanamine

Cat. No.: B11740380
M. Wt: 230.13 g/mol
InChI Key: LQZLZQMLBQRCQU-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13Cl2N and a molecular weight of 230.13 g/mol. It is characterized by the presence of a cyclopentanamine ring substituted with a 3,4-dichlorophenyl group. This compound is primarily used as a research chemical and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)cyclopentanamine typically involves the reaction of 3,4-dichlorophenylacetonitrile with cyclopentylmagnesium bromide, followed by hydrolysis . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce various amines.

Scientific Research Applications

1-(3,4-Dichlorophenyl)cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The exact mechanism of action of 1-(3,4-Dichlorophenyl)cyclopentanamine is not well-understood. it is believed to interact with various molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions . Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)piperazine: Similar in structure but contains a piperazine ring instead of a cyclopentanamine ring.

    1-(3,4-Dichlorophenyl)ethanamine: Contains an ethanamine group instead of a cyclopentanamine ring.

Uniqueness

1-(3,4-Dichlorophenyl)cyclopentanamine is unique due to its specific ring structure and substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H13Cl2N/c12-9-4-3-8(7-10(9)13)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2

InChI Key

LQZLZQMLBQRCQU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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